1-Tetradecanol

Beschreibung

Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.

1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.

RN given refers to parent cpd

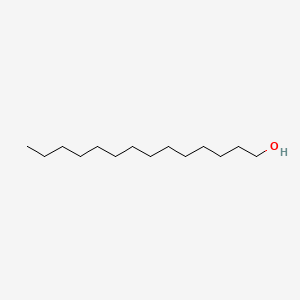

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1-Tetradecanol from Myristic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing 1-tetradecanol, also known as myristyl alcohol, from myristic acid. This compound is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature and finds extensive use as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and in pharmaceutical formulations.[1][2] The synthesis routes primarily involve the reduction of the carboxylic acid group of myristic acid.

Core Synthesis Methodologies

The conversion of myristic acid to this compound is fundamentally a reduction reaction. The two most prominent methods employed for this transformation are catalytic hydrogenation and chemical reduction using metal hydrides.

-

Catalytic Hydrogenation: This is the preferred industrial method, which involves the reaction of myristic acid or its esters with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.[2]

-

Chemical Reduction: For laboratory-scale synthesis, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄), offer a powerful and efficient route to this compound.[3]

The overall chemical transformation is depicted in the following reaction diagram:

Caption: General reaction scheme for the reduction of myristic acid to this compound.

Quantitative Data Summary

The selection of a synthesis method often depends on factors such as scale, desired purity, and available equipment. The following tables summarize quantitative data for representative synthesis protocols.

Table 1: Catalytic Hydrogenation of Myristic Acid Derivatives

| Parameter | Value | Catalyst | Substrate | Yield (%) | Reference |

| Temperature | 120 °C | Ruthenium Complex | Methyl Benzoate | 99 | [3] |

| Pressure | 50 atm H₂ | Ruthenium Complex | Methyl Benzoate | 99 | [3] |

| Reaction Time | 10 hours | Ruthenium Complex | Methyl Benzoate | 99 | [3] |

| Catalyst Loading | 0.05 mol% | Ruthenium Complex | Methyl Benzoate | 99 | [3] |

Table 2: Chemical Reduction of Myristic Acid

| Parameter | Value | Reagent | Solvent | Typical Yield (%) |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Tetrahydrofuran (THF), Diethyl Ether | >90 |

| Temperature | 0 °C to reflux | LiAlH₄ | Tetrahydrofuran (THF), Diethyl Ether | >90 |

| Reaction Time | 1-16 hours | LiAlH₄ | Tetrahydrofuran (THF), Diethyl Ether | >90 |

Experimental Protocols

Protocol 1: Reduction of Myristic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of carboxylic acids with LiAlH₄.[4][5]

Materials:

-

Myristic acid (≥99% purity)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a slow stream of nitrogen.

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.2 molar equivalents relative to myristic acid) in anhydrous THF is carefully prepared in the reaction flask under a nitrogen atmosphere.

-

Addition of Myristic Acid: A solution of myristic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Workup: The resulting slurry is stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate can be added to aid in the removal of water. The solids are removed by filtration, and the filter cake is washed with additional THF or diethyl ether.

-

Isolation and Purification: The combined organic filtrates are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol or acetone.

Caption: Experimental workflow for the synthesis of this compound via LiAlH₄ reduction.

Protocol 2: Catalytic Hydrogenation of Myristic Acid (General Procedure)

This protocol outlines a general procedure for the catalytic hydrogenation of a fatty acid. Specific conditions can vary significantly based on the catalyst and equipment used.

Materials:

-

Myristic acid or methyl myristate

-

Hydrogenation catalyst (e.g., copper chromite, palladium on carbon, or a specialized ruthenium complex)

-

Solvent (e.g., 2-propanol/water mixture, or neat if substrate is liquid at reaction temperature)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Charging: The autoclave is charged with myristic acid (or its ester), the catalyst (typically 1-5% by weight of the substrate), and a solvent if required.

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 atm) and heated to the target temperature (e.g., 120-250 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is diluted with a suitable solvent and the heterogeneous catalyst is removed by filtration.

-

Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Signaling Pathways and Biological Relevance

While this compound itself is primarily used for its physicochemical properties in formulations, its precursor, myristic acid, is known to be involved in biological signaling pathways. Myristic acid can be covalently attached to the N-terminus of certain proteins in a process called N-myristoylation. This lipid modification is crucial for membrane targeting and signal transduction of these proteins. The reduction of myristic acid to this compound, however, removes its ability to be activated to myristoyl-CoA and participate in this pathway.

Caption: Logical relationship between the biological fate of myristic acid and its chemical conversion.

This guide provides a foundational understanding of the synthesis of this compound from myristic acid. For specific applications, optimization of reaction conditions and purification procedures is recommended. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

A Technical Guide to the Natural Sources of Myristyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, a 14-carbon saturated fatty alcohol, is a valuable ingredient in the pharmaceutical, cosmetic, and chemical industries. While commercially produced through the catalytic hydrogenation of myristic acid, its natural origins lie in the triglycerides of various plant-based oils. This technical guide provides an in-depth exploration of the primary natural sources of myristyl alcohol, focusing on the quantitative analysis of its precursor, myristic acid. Detailed experimental protocols for the extraction, isolation, and quantification of myristic acid and the subsequent synthesis of myristyl alcohol are provided. Furthermore, this guide elucidates the significant biological role of myristic acid in the context of N-myristoylation, a critical protein modification process, and presents a generalized workflow for lipid analysis.

Natural Sources and Quantitative Data

Myristyl alcohol is not typically found in significant quantities in its free form in nature. Instead, its precursor, myristic acid (C14:0), is abundantly present as a component of triglycerides in several vegetable oils. The primary natural sources are coconut oil, palm kernel oil, and nutmeg butter.[1][2] The concentration of myristic acid in these sources is a key determinant of their suitability for the production of myristyl alcohol.

| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) | Reference(s) |

| Coconut Oil | Cocos nucifera | 16.8 - 20.4% | [3][4] |

| Palm Kernel Oil | Elaeis guineensis | 14 - 18% | [5][6] |

| Nutmeg Butter | Myristica fragrans | 60 - 75% | [7][8] |

Experimental Protocols

Extraction of Oil from Natural Sources

This protocol describes a general method for the solvent extraction of oil from plant materials, which can be adapted for coconut, palm kernel, and nutmeg.

2.1.1. Materials

-

Dried and ground plant material (coconut, palm kernel, or nutmeg)

-

n-Hexane (ACS grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

Heating mantle

-

Condenser

2.1.2. Procedure

-

Weigh approximately 20 g of the dried and ground plant material and place it into a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent using a heating mantle to a temperature that allows for gentle boiling.

-

Allow the extraction to proceed for 6-8 hours, during which the solvent will cycle through the plant material, extracting the oil.

-

After extraction, allow the apparatus to cool.

-

Filter the solvent-oil mixture through Whatman No. 1 filter paper to remove any solid particles.

-

Remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.

-

The remaining substance is the extracted crude oil.

Analysis of Myristic Acid Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of fatty acids in the extracted oil to their methyl esters (FAMEs) for subsequent quantification by GC-MS.

2.2.1. Materials

-

Extracted oil sample

-

Methanolic HCl (2% v/v)

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

DB-WAX or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Myristic acid methyl ester standard

2.2.2. Procedure

-

Transesterification:

-

Weigh approximately 50 mg of the extracted oil into a screw-capped glass tube.

-

Add 2 mL of methanolic HCl.

-

Seal the tube and heat at 80°C for 2 hours in a water bath or heating block.

-

Allow the tube to cool to room temperature.

-

Add 2 mL of n-hexane and 1 mL of distilled water, and vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MS Parameters: Ion source temperature of 230°C, transfer line temperature of 280°C, and a scan range of m/z 50-550.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of myristic acid methyl ester standard.

-

Identify the myristic acid methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of myristic acid in the sample by comparing its peak area to the calibration curve.

-

Laboratory-Scale Synthesis of Myristyl Alcohol via Hydrogenation of Myristic Acid

This protocol describes a general procedure for the catalytic hydrogenation of myristic acid to myristyl alcohol. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of hydrogen gas and flammable solvents.

2.3.1. Materials

-

Myristic acid

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol (anhydrous)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Filter paper

2.3.2. Procedure

-

Place 10 g of myristic acid and 100 mL of anhydrous ethanol into the reaction vessel of the high-pressure reactor.

-

Add 0.5 g of 10% Pd/C catalyst to the mixture.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to 500 psi.

-

Heat the reaction mixture to 150°C while stirring.

-

Maintain the reaction under these conditions for 4-6 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of celite or filter paper to remove the catalyst.

-

The filtrate contains myristyl alcohol dissolved in ethanol. The solvent can be removed by rotary evaporation to yield crude myristyl alcohol, which can be further purified by recrystallization or distillation.

Biological Significance and Signaling Pathways

While myristyl alcohol itself is not a primary signaling molecule, its precursor, myristic acid, plays a crucial role in cellular signaling through a process called N-myristoylation . This is a co- and post-translational modification where myristic acid is covalently attached to the N-terminal glycine residue of a target protein.[2][4][5] This lipid modification is critical for protein-membrane interactions, subcellular localization, and protein-protein interactions, thereby influencing a wide array of signaling pathways.[2][4][5]

N-Myristoylation Signaling Pathway

The following diagram illustrates the key steps in the N-myristoylation pathway.

Caption: The N-myristoylation pathway.

Experimental Workflow for Lipid Analysis

The following diagram outlines a general workflow for the analysis of lipids, including fatty alcohols, from biological samples.

Caption: General workflow for lipid analysis.

Conclusion

Myristyl alcohol's natural origins are intrinsically linked to the abundance of myristic acid in coconut oil, palm kernel oil, and nutmeg. While not present in significant free amounts, its synthesis from these renewable resources is a well-established industrial process. The provided experimental protocols offer a foundation for the extraction, analysis, and synthesis of myristyl alcohol in a laboratory setting. Understanding the biological context of its precursor, myristic acid, in N-myristoylation provides valuable insight into its potential indirect roles in cellular signaling and offers avenues for further research and development.

References

- 1. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 3. aocs.org [aocs.org]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myristoylation - Wikipedia [en.wikipedia.org]

- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. library.aocs.org [library.aocs.org]

A Technical Overview of 1-Tetradecanol: Physicochemical Identifiers

For Immediate Release

This document provides essential physicochemical data for 1-Tetradecanol, a straight-chain saturated fatty alcohol. Intended for researchers, scientists, and professionals in drug development, this guide focuses on the fundamental identifiers of the compound: its CAS number and molecular weight.

Core Physicochemical Data

The primary identifiers for this compound, also known as myristyl alcohol, are crucial for regulatory submissions, experimental design, and chemical inventory management. The data is summarized below.[1][2][3][4][5]

| Identifier | Value | Source |

| CAS Number | 112-72-1 | [1][2][6] |

| Molecular Formula | C14H30O | [1][2][4][5] |

| Molecular Weight | 214.39 g/mol | [1][3][4][5] |

| IUPAC Name | Tetradecan-1-ol | [1] |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [5] |

Methodology for Determination of Physicochemical Properties

The determination of the molecular weight of a compound like this compound is a standard procedure in analytical chemistry. While specific experimental protocols are proprietary to the testing laboratories, the general methodology involves techniques such as mass spectrometry.

Experimental Principle: Mass Spectrometry

-

Ionization: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acceleration: The resulting ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

-

Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector measures the abundance of ions at each m/z value. The molecular weight is determined from the resulting mass spectrum, typically corresponding to the molecular ion peak.

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number is assigned by the CAS, a division of the American Chemical Society, upon the substance's entry into the CAS REGISTRY database.

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the chemical compound and its core identifiers.

References

- 1. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1-テトラデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 112-72-1 [chemicalbook.com]

- 5. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 1-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It presents as a white, waxy solid and is utilized in a variety of applications, including as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and a component in the formulation of pharmaceuticals.[1][2][3] Understanding the solubility of this compound in various organic solvents is critical for its application in drug formulation and development, enabling the preparation of solutions for synthesis, purification, and delivery. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Acetonitrile

| Temperature (K) | Mole Fraction of this compound (x₁) |

| 283.15 | 0.018 |

| 293.15 | 0.042 |

| 303.15 | 0.098 |

| 313.15 | 0.245 |

| 321.4 (UCST) | 0.84 (Critical Solution Composition) |

Data sourced from the IUPAC-NIST Solubility Database.[4] UCST = Upper Critical Solution Temperature.

Table 2: Qualitative and General Solubility of this compound in Various Organic Solvents

| Solvent | Classification | Reported Solubility |

| Diethyl Ether | Ether | Soluble[1][2][3] |

| Acetone | Ketone | Very Soluble[5] |

| Benzene | Aromatic Hydrocarbon | Very Soluble[5] |

| Chloroform | Halogenated Hydrocarbon | Very Soluble[5] |

| Ethanol | Alcohol | Slightly Soluble[1][2][3] |

| Toluene | Aromatic Hydrocarbon | Miscible[6] |

| Ethyl Acetate | Ester | Miscible[7] |

Experimental Protocol: Determination of Solid-Liquid Equilibrium by the Gravimetric Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solid-liquid equilibrium data.[1][8][9]

Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath with temperature control (± 0.1 K)

-

Jacketed glass equilibrium vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Oven for drying

-

Desiccator

-

Glassware: beakers, flasks, pipettes

Experimental Workflow

Caption: General workflow for solubility determination.

Procedure

-

Preparation of the Supersaturated Mixture: Add an excess amount of this compound to a known mass of the organic solvent in the jacketed glass vessel or sealed flask. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. Periodically, stop stirring to allow the solid to settle and observe if any undissolved solid remains.[1]

-

Sampling: Once equilibrium is established, stop the stirring and allow the excess solid to sediment for at least 2 hours. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed (tared) beaker or evaporating dish.

-

Record the total mass of the beaker and the solution.

-

Place the beaker in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.

-

Weigh the beaker containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the total mass of the solution and the mass of the dissolved this compound.

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

The mole fraction solubility (x₁) of this compound can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of this compound

-

M₁ is the molar mass of this compound (214.39 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Several factors at the molecular level influence this behavior:

-

Polarity: this compound has a polar hydroxyl (-OH) group and a long nonpolar hydrocarbon chain. Its solubility is highest in solvents with intermediate polarity that can interact favorably with both parts of the molecule. It is very soluble in nonpolar solvents like benzene and toluene, and moderately polar solvents like acetone and ethyl acetate.[5][6][7] Its solubility in highly polar solvents like water is extremely low.

-

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, can interact with the hydroxyl group, but the long nonpolar tail of this compound limits its solubility in shorter-chain alcohols like ethanol.[3]

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound in organic solvents generally increases with increasing temperature, as demonstrated by the data for acetonitrile.

Logical Relationship Diagram

The following diagram illustrates the relationship between the properties of this compound and a solvent that determine its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound in various organic solvents, a detailed experimental protocol for its determination, and a discussion of the influential factors. While qualitative data indicates good solubility in a range of common organic solvents, there is a need for more comprehensive quantitative data across different temperatures to fully characterize its behavior. The provided experimental workflow offers a robust method for generating such data, which is invaluable for the effective utilization of this compound in research, development, and industrial applications.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [webbook.nist.gov]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 1-Tetradecanol: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 1-Tetradecanol (also known as myristyl alcohol), a fatty alcohol commonly used in cosmetics, pharmaceuticals, and as a chemical intermediate.[1][2] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol[3] |

| Molecular Formula | C₁₄H₃₀O[1] |

| Molecular Weight | 214.39 g/mol [1] |

| CAS Number | 112-72-1[4] |

Hazard Identification

This compound is generally considered to have low acute toxicity.[1] However, it is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[5] The primary hazards are:

-

Eye Irritation: Causes serious eye irritation.[3][6] Prolonged contact can lead to inflammation and conjunctivitis.[5]

-

Skin Irritation: May cause moderate skin irritation after prolonged or repeated exposure, potentially leading to redness, swelling, and dermatitis.[5]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[3][6]

It is a combustible solid that can form explosive dust clouds in the air.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | White crystalline powder or waxy solid[1][5] | [1][5] |

| Odor | Paraffin-like[7] | [7] |

| Melting Point | 38 °C (100.4 °F) | [1][5] |

| Boiling Point | >260 °C (>500 °F) | [1] |

| Flash Point | 148 °C (298.4 °F) - closed cup | [8] |

| Autoignition Temperature | 259 °C (498.2 °F) | [5][9] |

| Density | 0.823 g/cm³ at 25°C | [2][5] |

| Solubility | Insoluble in water; soluble in ether and alcohol[1][5] | [1][5] |

| Vapor Pressure | <1 hPa at 20 °C | [4][10] |

| Vapor Density (air=1) | 7.4 | [5] |

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. Key data is presented below.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 2,000 mg/kg bw | [7] |

| LD50 | Rabbit | Dermal | 8,000 mg/kg bw | [7] |

| LC50 | Rat | Inhalation | > 1.5 mg/L air | [7] |

| Skin Irritation | Human | - | 75 mg/3d - Moderate | [5] |

| Eye Irritation | Rabbit | - | 500 mg - Mild | [5] |

Chronic Health Effects: Long-term exposure is not expected to produce chronic adverse health effects. However, inhalation of high dust concentrations over long periods may affect lung function.[5]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area, with local exhaust ventilation where solids are handled as powders.[5][7]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Minimize dust generation and accumulation.[3]

-

Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]

-

Do not cut, drill, grind, or weld containers that may contain residual dust, as it can be explosive.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

-

Keep away from sources of ignition and incompatible substances.[3][6]

-

Recommended storage temperatures can vary, with some sources suggesting storage below +30°C and others at 2-30°C.[2][4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US).[7] | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron.[5] | [5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced. A particulate respirator (e.g., N95) is recommended.[8][11][12] | [8][11][12] |

Facilities should be equipped with an eyewash station and a safety shower.[6]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for safely handling this compound in a research environment.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][11]

-

Skin Contact: Flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[3][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical aid.[3][11]

Always consult a physician and show them the Safety Data Sheet.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-stable foam, dry chemical powder, or carbon dioxide.[3][5]

-

Hazards: Combustion can produce carbon monoxide and carbon dioxide.[5][6] Dust may form an explosive mixture with air.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release:

-

Minor Spills: Remove all ignition sources.[5] Use dry clean-up procedures to avoid generating dust.[5] Sweep up the material and place it in a suitable, labeled container for disposal.[11]

-

Major Spills: Alert emergency responders.[5] Wear appropriate PPE and ensure adequate ventilation.[13] Prevent the product from entering drains, waterways, or soil, as it is very toxic to aquatic life.[3][6]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of the material and its container as hazardous waste.[5] Avoid release to the environment.[3] Contaminated packaging should also be disposed of as unused product.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. This compound for synthesis | 112-72-1 [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. This compound 97 112-72-1 [sigmaaldrich.com]